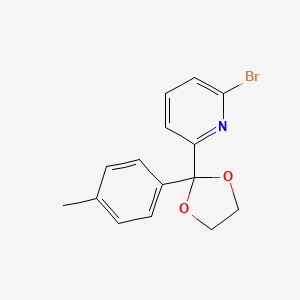

2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine

Description

Properties

CAS No. |

87848-96-2 |

|---|---|

Molecular Formula |

C15H14BrNO2 |

Molecular Weight |

320.18 g/mol |

IUPAC Name |

2-bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine |

InChI |

InChI=1S/C15H14BrNO2/c1-11-5-7-12(8-6-11)15(18-9-10-19-15)13-3-2-4-14(16)17-13/h2-8H,9-10H2,1H3 |

InChI Key |

WVNVMLQIFKCIQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(OCCO2)C3=NC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)OH+N2H4→C8H12N4+H2O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications in polymerization.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom enables this compound to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling

Key Observations :

-

The reaction accelerates with larger cations (e.g., tetrabutylammonium cation) .

-

Substituted pyridylborates react efficiently, though reactivity depends on the borate cation type .

Homocoupling Reactions

| Catalyst | Products |

|---|---|

| Neophylpalladacycle | Mixture of 2,2′-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2′-bipyridine, and others |

Nucleophilic Substitution

The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

| Reaction Type | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| Grignard reagent attack | Organomagnesium compounds | Polar aprotic solvents (e.g., THF) | Substituted pyridine derivatives |

| Amine substitution | Amines | High temperatures, strong bases | Aminopyridine derivatives |

Mechanistic Insights :

-

Reactivity is influenced by solvent polarity and nucleophile strength.

-

Kinetic studies reveal rate constants dependent on steric/electronic factors of the dioxolane substituent.

Structural Influences on Reactivity

-

Dioxolane Group : The 1,3-dioxolan-2-yl substituent at the 6-position may sterically hinder reactions at adjacent positions but can also act as a protecting group for aldehyde/ketone functionalities .

-

p-Tolyl Substituent : The para-methylphenyl group contributes to the compound’s lipophilicity, affecting solubility and reaction kinetics .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine is in the field of analytical chemistry, specifically in HPLC. This compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation and pharmacokinetic studies .

Synthesis Applications

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. It has been utilized in the development of various pharmaceuticals due to its unique structural features that allow for further functionalization. For instance, it can participate in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the introduction of diverse functional groups .

Case Study 1: Pharmacological Research

A study highlighted the use of this compound as a precursor in synthesizing biologically active compounds. The compound was involved in reactions that led to the formation of chiral building blocks used in drug development, showcasing its importance in medicinal chemistry .

Case Study 2: Environmental Chemistry

Research has also explored the environmental implications of compounds like this compound. Studies indicated that derivatives of this compound could be analyzed for their behavior and degradation pathways in various environmental matrices, contributing to understanding their ecological impact .

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These radicals are highly reactive species that can initiate polymerization reactions by adding to monomers. The decomposition process can be represented as follows:

C8H12N4→2C4H6N2⋅

The generated radicals then react with monomers, leading to the formation of polymer chains. The molecular targets of these radicals are the double bonds in the monomers, which undergo addition reactions to form the polymer.

Comparison with Similar Compounds

Chemical Identity :

- CAS RN : 87848-96-2

- Molecular Formula: C₁₅H₁₄BrNO₂

- Molecular Weight : 320.18 g/mol

- Structure : Features a pyridine ring with a bromine atom at position 2 and a 1,3-dioxolane group substituted with a p-tolyl (4-methylphenyl) moiety at position 6 .

- Applications : Primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research due to its reactive bromine and dioxolane-protected ketone functionality .

Comparison with Structurally Similar Compounds

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-14-9)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 243.9 g/mol

- Key Differences :

- The dioxolane group is substituted with a methyl group instead of p-tolyl.

- Lower molecular weight and reduced steric bulk compared to the target compound.

- Synthesis : Prepared via nucleophilic substitution or multi-component condensation reactions involving brominated pyridine precursors .

- Applications : Used as a building block in heterocyclic chemistry, particularly for ligands and small-molecule inhibitors .

5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

- Structure : Contains a phenyl-substituted dioxolane at position 2 and bromine at position 4.

- Key Differences :

- The phenyl group (electron-withdrawing) on the dioxolane contrasts with the p-tolyl (electron-donating) group in the target compound.

- Altered electronic effects influence reactivity in cross-coupling reactions.

- Reactivity : Enhanced electrophilicity at the bromine site due to the electron-withdrawing phenyl group .

6-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

2-Bromo-6-methyl-4-(dioxaborolan-2-yl)pyridine

- Structure : Features a boronate ester (dioxaborolane) at position 4 and methyl at position 6.

- Key Differences :

Comparative Analysis Table

Key Research Findings

Steric and Electronic Effects :

- The p-tolyl group in the target compound enhances lipophilicity and steric hindrance, slowing hydrolysis of the dioxolane ring compared to methyl or phenyl analogs .

- Electron-donating groups (e.g., p-tolyl) stabilize the dioxolane moiety under acidic conditions, whereas electron-withdrawing groups (e.g., phenyl) accelerate ring-opening reactions .

Reactivity in Cross-Couplings :

- Bromine at position 2 (target compound) directs electrophilic substitutions to position 4, while bromine at position 6 (as in 6-bromo analogs) favors reactivity at position 3 .

- Boronate esters (e.g., in 1321518-06-2) enable versatile cross-couplings, contrasting with the dioxolane’s role as a ketone-protecting group .

Synthetic Utility :

Biological Activity

The compound 2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine (CAS Number: 87848-96-2) is a heterocyclic organic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrNO₂ |

| Molecular Weight | 320.181 g/mol |

| Density | 1.434 g/cm³ |

| Boiling Point | 426.887 °C |

| Flash Point | 211.974 °C |

The structure of this compound includes a bromine atom and a dioxolane ring, which may influence its reactivity and biological interactions .

Pharmacological Potential

Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the dioxolane moiety in this compound suggests potential interactions with biological targets that could lead to therapeutic applications.

Antimicrobial Activity

In a study investigating various pyridine derivatives, compounds similar to this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Effects

Case studies have shown that certain pyridine derivatives can inhibit tumor growth. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Anticancer Activity : A derivative of this compound was tested against murine melanoma B16 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for development as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods including:

- Suzuki Coupling : This method involves the coupling of boronic acids with brominated pyridines to yield bipyridine derivatives that can be further modified to obtain the desired dioxolane structure.

- Ullmann Coupling : This reaction utilizes copper catalysts to form C-C bonds between aryl halides and amines or other nucleophiles, allowing for the introduction of the dioxolane group .

Table of Synthetic Routes

| Method | Description |

|---|---|

| Suzuki Coupling | Coupling boronic acids with bromopyridines |

| Ullmann Coupling | Copper-catalyzed C-C bond formation |

Q & A

Basic Question: What are the key synthetic strategies for preparing 2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

- Step 1: Bromination of 6-substituted pyridine derivatives at the 2-position using brominating agents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions .

- Step 2: Introduction of the dioxolane-protected p-tolyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could attach a pre-synthesized 2-(p-tolyl)-1,3-dioxolane boronic ester to the brominated pyridine intermediate .

- Step 3: Deprotection or optimization of reaction conditions to stabilize the dioxolane ring, which is sensitive to acidic hydrolysis .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy: H and C NMR to verify substituent positions and dioxolane ring integrity. For example, the methyl group in the p-tolyl moiety appears as a singlet (~δ 2.3 ppm), while dioxolane protons resonate as a multiplet (~δ 4.0-5.0 ppm) .

- X-ray Crystallography: Used to resolve ambiguities in regiochemistry. Similar bromopyridine-dioxolane derivatives have been analyzed to confirm bond angles and spatial arrangements .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .

Basic Question: What are the primary applications of this compound in organic synthesis?

Answer:

It serves as a versatile building block:

- Cross-Coupling Reactions: The bromine atom enables participation in Suzuki, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, heteroaryl, or amine groups at the 2-position .

- Ligand Synthesis: The pyridine-dioxolane framework can coordinate transition metals (e.g., Ni, Ru) for catalytic applications. For instance, analogous bipyridine ligands are used in ethylene oligomerization .

- Heterocycle Construction: The dioxolane group may undergo ring-opening or rearrangement to form triazoles, oxazolidinones, or other fused systems .

Advanced Question: How does the dioxolane moiety influence the compound’s reactivity and stability?

Answer:

- Stability: The dioxolane ring is prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous storage and inert atmospheres during reactions .

- Isomerization: DFT studies on related dioxolane-pyridine systems suggest possible ring-chain isomerization under thermal stress, which could alter reactivity profiles .

- Steric Effects: The bulky p-tolyl group may hinder nucleophilic attacks at the pyridine’s 6-position, directing reactivity toward the bromine at position 2 .

Advanced Question: What computational methods are suitable for studying its electronic structure or reaction mechanisms?

Answer:

- DFT Calculations: Used to model electron density distributions, predict regioselectivity in cross-coupling reactions, and analyze transition states for dioxolane isomerization .

- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility of the dioxolane ring in catalytic environments .

- Hirshfeld Surface Analysis: Maps intermolecular interactions in crystallographic data to rationalize packing efficiencies or stability .

Advanced Question: How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Answer:

- Parameter Optimization: Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), solvents (THF vs. DMF), and temperatures can resolve yield discrepancies. For example, higher Pd loading may improve coupling efficiency with sterically hindered boronic acids .

- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., dehalogenated pyridine or hydrolyzed dioxolane) and adjust reaction conditions accordingly .

- Reproducibility Protocols: Detailed reporting of anhydrous techniques, substrate purity, and exclusion of oxygen/light-sensitive steps is critical .

Advanced Question: What are the challenges in utilizing this compound for asymmetric catalysis?

Answer:

- Chirality Induction: The dioxolane’s stereochemistry (if present) must be controlled during synthesis. Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen epoxidation) may be required .

- Metal Coordination Geometry: The pyridine’s lone pair orientation and dioxolane’s steric bulk can affect metal-ligand bond angles, requiring tailored ligand designs for specific catalytic cycles .

- Catalyst Deactivation: Competitive binding of the dioxolane oxygen to metal centers might necessitate protective group strategies or alternative donor atoms (e.g., N-heterocyclic carbenes) .

Advanced Question: How does this compound compare to related bromopyridine derivatives in pharmaceutical intermediate synthesis?

Answer:

- Reactivity: The dioxolane group enhances solubility in polar aprotic solvents compared to simpler bromopyridines, facilitating reactions in homogeneous phases .

- Functionalization Scope: Unlike 2-bromo-6-methylpyridine (used in bipyridine synthesis), the p-tolyl-dioxolane substituent offers a handle for further derivatization (e.g., oxidation to ketones or cleavage to diols) .

- Biological Relevance: While not directly cited in pharmacological studies, structural analogs are employed in kinase inhibitor scaffolds or as intermediates in antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.